7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The presence of bromine and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-bromo-2-methylpyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent bromination . The reaction conditions often require refluxing in ethanol or another suitable solvent, with the addition of a brominating agent such as N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can produce oxides or reduced forms of the compound.
Scientific Research Applications
7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets are still under investigation, but its unique structure allows for selective binding and activity.
Comparison with Similar Compounds
Similar Compounds
7-bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4-one: This compound shares a similar core structure but differs in the substitution pattern.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion and substitution pattern.
Uniqueness
7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8BrN3O |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
7-bromo-1,5-dimethylpyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C8H8BrN3O/c1-11-4-6(9)7-5(8(11)13)3-10-12(7)2/h3-4H,1-2H3 |
InChI Key |
IERGNTZLZMSVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NN2C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.